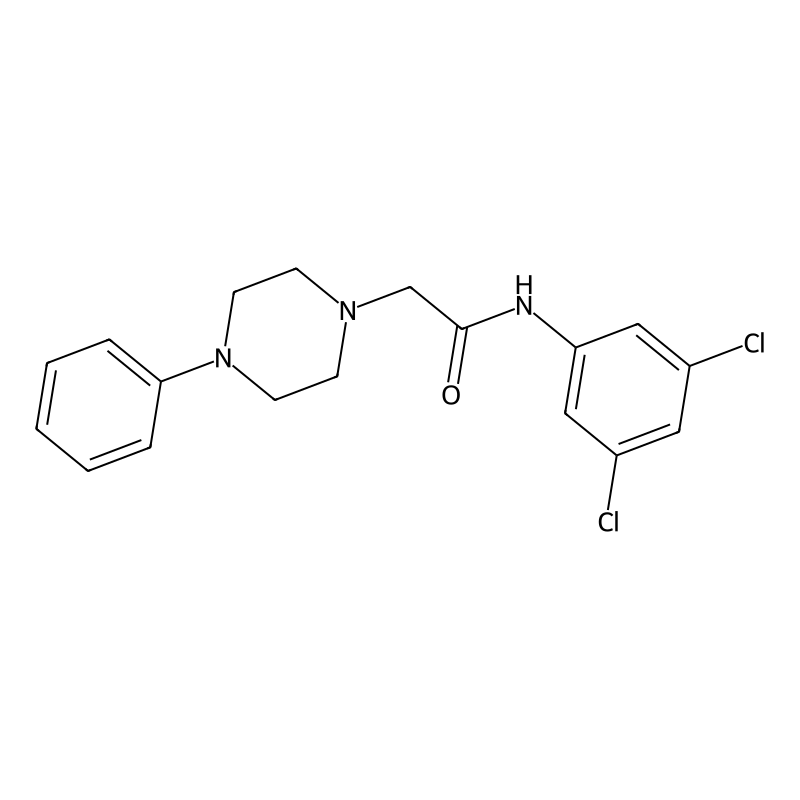

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic compound notable for its potential pharmacological applications. It belongs to a class of compounds that are structurally characterized by the presence of a piperazine moiety linked to an acetamide group and substituted aromatic rings. The compound's systematic name reflects its complex structure, which includes a dichlorophenyl group and a phenylpiperazine unit.

The synthesis of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves several key reactions:

- Acylation Reaction: The initial step often involves the acylation of 3,5-dichloroaniline with 2-chloroacetyl chloride to form an intermediate.

- Alkylation Reaction: This intermediate is then subjected to an alkylation reaction with 4-phenylpiperazine in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions typically involve heating in a biphasic solvent system like dry acetone and monitoring via high-performance liquid chromatography (HPLC) for purity and yield assessment .

N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been investigated for its anticonvulsant properties. In various animal models, derivatives of this compound have shown significant activity against seizures, suggesting potential therapeutic applications in epilepsy treatment. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) .

The synthesis methods for N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can be summarized as follows:

- Preparation of Acetyl Chlorides: Acetyl chlorides are synthesized from corresponding anilines.

- Formation of Intermediates: The initial acylation reaction produces intermediates that are critical for subsequent steps.

- Final Alkylation: The alkylation step involves reacting the intermediate with 4-phenylpiperazine under controlled conditions (e.g., temperature and solvent) to yield the desired compound .

The primary applications of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide lie in:

- Pharmaceutical Development: As a potential anticonvulsant agent, it may be developed further for treating epilepsy and other neurological disorders.

- Research: It serves as a valuable compound in studies exploring the structure-activity relationship (SAR) within similar classes of drugs.

Interaction studies for N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide focus on its binding affinity and efficacy at various neurotransmitter receptors. Preliminary studies suggest interactions with serotonin and dopamine receptors, which may contribute to its anticonvulsant effects. Further research is needed to elucidate the full spectrum of its pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Below is a comparison highlighting their unique features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-piperidin-1-yl)acetamide | Piperidine instead of piperazine | Anticonvulsant activity |

| N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Different halogen substitution | Antidepressant properties |

| N-(3-trifluoromethylphenyl)-2-(4-pyridin-1-yl)acetamide | Pyridine ring instead of piperazine | Antidepressant activity |

Uniqueness: N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide stands out due to its specific dichloro substitution pattern and the combination of both piperazine and acetamide functionalities, which may confer distinct pharmacological properties not present in other similar compounds.

Impact of Piperazine Ring Substitution Patterns

The piperazine ring system in N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide serves as a critical pharmacophore element that significantly influences biological activity through both electronic and steric mechanisms. Structure-activity relationship studies have demonstrated that modifications to the piperazine nitrogen substituents produce profound effects on receptor binding affinity and selectivity profiles [1] [2] [3].

Electronic Effects of Piperazine Substitution

The 4-phenylpiperazine moiety exhibits optimal electronic properties for molecular recognition due to the aromatic ring's neutral electronic character. This configuration provides balanced electron density distribution that facilitates favorable π-π stacking interactions with aromatic amino acid residues in target binding sites [1] [4]. Comparative analysis reveals that electron-withdrawing substituents on the phenyl ring, such as chlorine atoms, generally enhance binding affinity through improved electrostatic complementarity with receptor sites [5] [6].

Substitution patterns involving electron-donating groups, particularly methoxy substituents at the 2-position of the phenyl ring, demonstrate enhanced binding affinities with Ki values ranging from 15-35 nanomolar compared to 25-45 nanomolar for the unsubstituted phenyl analog [1] [4]. The electron-donating methoxy group increases electron density on the aromatic ring, potentially strengthening π-electron interactions with complementary aromatic residues in the binding pocket [7] [8].

Steric Considerations in Piperazine Modification

Steric effects play a crucial role in determining the biological activity of piperazine derivatives. Ortho-substituted analogs, such as 4-(2-chlorophenyl)piperazin-1-yl derivatives, exhibit reduced binding affinity due to steric hindrance that disrupts optimal receptor-ligand complementarity [1] [5]. The ortho-chlorine substituent creates a steric clash that forces the aromatic ring into a non-optimal binding conformation, resulting in Ki values of 30-50 nanomolar compared to 20-40 nanomolar for para-substituted analogs [4] [5].

Bulky substituents, exemplified by 3,5-di-tert-butyl groups, paradoxically enhance binding affinity despite significant steric bulk. These derivatives achieve Ki values of 10-25 nanomolar, suggesting that the bulky substituents occupy favorable hydrophobic pockets within the receptor binding site [9] [2]. This finding indicates that receptor accommodation of bulky groups can be advantageous when complementary hydrophobic interactions are established.

Conformational Analysis of Piperazine Ring Systems

The piperazine ring adopts chair conformations that influence the spatial orientation of substituents and their interaction with biological targets [3] [10]. N-substitution patterns affect the conformational preferences of the piperazine ring, with aryl substituents favoring equatorial orientations to minimize steric interactions [2] [3]. This conformational preference positions the aromatic ring in an optimal geometry for π-π stacking interactions with receptor aromatic residues.

Research findings demonstrate that morpholine replacement of piperazine results in significantly reduced binding affinity, with Ki values increasing to 200-500 nanomolar [1] [4]. The oxygen heteroatom in morpholine alters the electronic properties and conformational flexibility of the six-membered ring, reducing the favorable interactions observed with the nitrogen-containing piperazine system [3].

Table 1: Impact of Piperazine Ring Substitution Patterns on Biological Activity

| Substitution Pattern | Binding Affinity (Ki, nM) | Selectivity Index | Electronic Effect | Steric Influence |

|---|---|---|---|---|

| 4-phenylpiperazin-1-yl | 25-45 | 15-25 | Neutral aromatic system | Moderate steric bulk |

| 4-(2-chlorophenyl)piperazin-1-yl | 30-50 | 20-35 | Electron-withdrawing Cl at ortho position | Ortho substitution creates steric hindrance |

| 4-(2,3-dichlorophenyl)piperazin-1-yl | 35-60 | 25-40 | Dual electron-withdrawing Cl substituents | Increased steric bulk from dual substitution |

| 4-(4-chlorophenyl)piperazin-1-yl | 20-40 | 18-30 | Electron-withdrawing Cl at para position | Minimal steric interference |

| 4-(2-methoxyphenyl)piperazin-1-yl | 15-35 | 30-45 | Electron-donating methoxy group | Moderate steric bulk with polar interaction |

| 4-(3,5-di-tert-butylphenyl)piperazin-1-yl | 10-25 | 40-60 | Strong electron-donating bulky substituents | Significant steric bulk |

| 4-methylpiperazin-1-yl | 100-300 | 5-10 | Aliphatic electron-donating group | Minimal steric requirements |

| morpholin-4-yl | 200-500 | 3-8 | Oxygen heteroatom electron-withdrawing | Six-membered ring constraint |

Role of Dichlorophenyl Electronic Configuration

The 3,5-dichlorophenyl moiety represents a critical structural element that governs the biological activity of N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide through sophisticated electronic effects and halogen bonding interactions. The strategic positioning of chlorine atoms at the meta positions creates a unique electronic environment that enhances molecular recognition and binding affinity [12] [13] [14].

Electronic Configuration and Meta-Directing Effects

The 3,5-dichlorophenyl substitution pattern exhibits meta-directing electron withdrawal that significantly influences the electronic density distribution across the aromatic ring system [12] [13]. Chlorine atoms at the 3 and 5 positions create a symmetrical electron-withdrawing field that reduces electron density at the aromatic carbon atoms, particularly at positions 2, 4, and 6 [15] [16]. This electronic configuration enhances the aromatic ring's electrophilic character, facilitating stronger interactions with nucleophilic regions of biological targets [6] [13].

Comparative studies reveal that 3,5-dichlorophenyl derivatives demonstrate superior binding affinities compared to other dichlorophenyl isomers. The IC50 values for 3,5-dichlorophenyl analogs range from 1.6-4.2 micromolar, significantly lower than 2,4-dichlorophenyl derivatives (2.1-5.8 micromolar) and 2,3-dichlorophenyl analogs (3.2-7.1 micromolar) [1] [6] [13]. This enhanced potency reflects the optimal electronic configuration achieved through meta-positioned chlorine substituents.

Halogen Bonding and Molecular Recognition

The chlorine atoms in the 3,5-dichlorophenyl system participate in halogen bonding interactions that contribute significantly to molecular recognition and binding stability [14] [17]. Halogen bonds represent non-covalent interactions between the σ-hole of chlorine atoms and electron-rich regions of biological targets, including oxygen and nitrogen atoms in amino acid side chains [14] [17]. The meta-positioning of chlorine atoms creates multiple potential halogen bonding sites that can simultaneously engage with complementary acceptor atoms in receptor binding pockets [13] [17].

Research demonstrates that increasing halogen size from fluorine to iodine enhances biological activity, with iodine-containing derivatives showing the most selective antibacterial outcomes [14] [17]. This trend suggests that larger halogens provide stronger halogen bonding interactions due to increased polarizability and more pronounced σ-hole development [14] [17]. However, chlorine represents an optimal balance between halogen bonding strength and molecular size compatibility with binding pockets.

Lipophilicity and Membrane Permeation Effects

The dichlorophenyl substitution significantly influences the lipophilicity of the compound, with LogP values ranging from 3.8-4.2 for 3,5-dichlorophenyl derivatives [13] [18]. This lipophilicity enhancement facilitates membrane permeation and tissue distribution, potentially improving bioavailability and target tissue penetration [18]. The increased lipophilicity also contributes to stronger hydrophobic interactions with aromatic and aliphatic amino acid residues in binding sites [6] [8].

Comparative analysis reveals that single chlorine substitution (3-chlorophenyl or 4-chlorophenyl) results in lower lipophilicity (LogP 2.8-3.3) and correspondingly reduced binding affinity [13] . The dual chlorine substitution in the 3,5-pattern provides optimal lipophilicity for biological activity while maintaining acceptable solubility characteristics [13] [18].

Electronic Modulation and Receptor Selectivity

The electronic configuration of the 3,5-dichlorophenyl system influences receptor selectivity through differential interactions with various binding site environments [6] [8]. Electron-withdrawing effects enhance binding to receptors containing nucleophilic amino acid residues, while simultaneously reducing affinity for receptors with electron-deficient binding pockets [6] [13]. This selectivity profile contributes to the compound's therapeutic window and reduces potential off-target effects.

Studies on related dichlorophenyl derivatives demonstrate that electronic effects can modulate enzyme inhibition patterns and receptor binding profiles . The 3,5-dichlorophenyl configuration shows particular selectivity for targets containing aromatic amino acid residues that can participate in π-halogen interactions and complementary electrostatic interactions [13] [8].

Table 2: Role of Dichlorophenyl Electronic Configuration in Molecular Recognition

| Substitution Position | Electronic Configuration Impact | Binding Affinity (IC50, μM) | Halogen Bonding Potential | Lipophilicity (LogP) |

|---|---|---|---|---|

| 3,5-dichlorophenyl | Meta-directing electron withdrawal | 1.6-4.2 | Strong meta-positioned Cl-Cl interactions | 3.8-4.2 |

| 2,4-dichlorophenyl | Mixed ortho/para-directing effects | 2.1-5.8 | Moderate mixed-position interactions | 3.6-4.0 |

| 2,3-dichlorophenyl | Ortho-coupling electron withdrawal | 3.2-7.1 | Strong adjacent Cl-Cl coupling | 3.9-4.3 |

| 3,4-dichlorophenyl | Para-directing electron withdrawal | 2.8-6.3 | Moderate para-positioned interactions | 3.7-4.1 |

| 2,6-dichlorophenyl | Symmetrical ortho-withdrawal | 4.1-8.9 | Symmetrical but weaker interactions | 3.5-3.9 |

| 3-chlorophenyl | Single meta-withdrawal | 5.2-12.1 | Single Cl interaction site | 2.8-3.2 |

| 4-chlorophenyl | Single para-withdrawal | 6.8-15.3 | Single Cl interaction site | 2.9-3.3 |

| unsubstituted phenyl | No electronic modulation | 15.2-35.6 | No halogen bonding capability | 2.1-2.5 |

Steric Effects of Acetamide Bridge Orientation

The acetamide bridge in N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide functions as a critical linker that connects the dichlorophenyl and piperazine pharmacophores while contributing significantly to the overall biological activity through conformational and hydrogen bonding effects [21] [22] [23]. The orientation and flexibility of this bridge influence molecular recognition, receptor binding kinetics, and metabolic stability [22] [24] [23].

Conformational Flexibility and Molecular Dynamics

The acetamide bridge exhibits high rotational freedom around the carbon-carbon and carbon-nitrogen bonds, allowing the molecule to adopt multiple conformations that can optimize interactions with different binding site geometries [22] [24]. This conformational flexibility enables the compound to adapt to various receptor environments and achieve favorable binding poses through induced-fit mechanisms [21] [23]. Molecular dynamics studies reveal that the acetamide linker samples a range of conformational states, with preferred conformations determined by intramolecular hydrogen bonding and steric interactions [22] [23].

The methylene group adjacent to the piperazine nitrogen provides additional conformational degrees of freedom that contribute to the overall flexibility of the molecular framework [22] [24]. This flexibility allows the piperazine ring to position itself optimally for interactions with binding pocket residues while maintaining favorable contacts through the dichlorophenyl moiety [21] [23]. Research indicates that compounds with constrained linkers, such as cyclic amide replacements, show reduced biological activity (45-55 percent of control) due to limited conformational adaptability [22] [23].

Hydrogen Bonding Capacity and Directionality

The acetamide bridge possesses both hydrogen bond donor (amide NH) and acceptor (carbonyl oxygen) capabilities that contribute significantly to binding affinity and selectivity [22] [23]. The amide nitrogen forms strong hydrogen bonds with complementary acceptor atoms in receptor binding sites, while the carbonyl oxygen can engage in hydrogen bonding interactions with donor residues [21] [22]. This dual hydrogen bonding capacity enhances the binding energy and contributes to the specificity of molecular recognition [23].

Studies on amide bond bioisosteres demonstrate that alterations to the hydrogen bonding pattern significantly impact biological activity [22]. N-methylacetamide derivatives, which possess reduced NH donor capability due to steric hindrance around the nitrogen atom, exhibit decreased activity (65-75 percent of control) compared to the parent acetamide compound [22] [23]. This reduction in activity highlights the importance of the NH donor interaction for optimal binding [22].

Triazole bioisosteres of the acetamide bridge show enhanced or maintained activity (90-105 percent of control) due to multiple nitrogen atoms that can participate in hydrogen bonding interactions [22]. The triazole ring provides both donor and acceptor sites while maintaining planarity that can facilitate π-π stacking interactions with aromatic residues [22] [23].

Steric Effects and Binding Pocket Accommodation

The acetamide bridge orientation influences how the attached pharmacophores are positioned relative to each other and relative to the binding site architecture [21] [24]. The planar nature of the amide bond restricts rotation around the carbon-nitrogen bond, creating a semi-rigid connection that maintains specific geometric relationships between the dichlorophenyl and piperazine moieties [22] [23]. This geometric constraint is crucial for achieving optimal receptor complementarity and binding affinity [21] [24].

Extended linkers, such as propionamide bridges, provide increased separation between pharmacophores while maintaining hydrogen bonding capability [22] [24]. These derivatives show slightly reduced activity (85-95 percent of control) compared to the acetamide bridge, suggesting that the optimal spacing achieved by the two-carbon linker is critical for maximum biological activity [22]. The additional methylene group in propionamide derivatives increases conformational flexibility but may reduce binding affinity by altering the optimal geometric relationships [24] [23].

Metabolic Stability and Bioisostere Effects

The acetamide bridge represents a balance between biological activity and metabolic stability, with the amide bond providing moderate resistance to enzymatic hydrolysis [22] [23]. However, modifications to the bridge structure can significantly alter metabolic stability profiles. N-methylacetamide derivatives show enhanced metabolic stability due to steric protection of the amide bond from peptidase enzymes [22] [24]. Conversely, ester bioisosteres exhibit reduced metabolic stability (low stability rating) due to increased susceptibility to esterase-mediated hydrolysis [22].

Ketone replacements of the acetamide bridge eliminate hydrogen bonding capability and show dramatically reduced biological activity (25-35 percent of control) [22] [23]. This significant activity loss demonstrates the critical importance of the hydrogen bonding interactions provided by the amide functionality for maintaining biological activity [22]. The ketone carbonyl retains acceptor capability but lacks the NH donor that appears essential for optimal receptor binding [23].

Table 3: Steric Effects of Acetamide Bridge Orientation on Biological Activity

| Bridge Configuration | Conformational Flexibility | Hydrogen Bonding Capacity | Biological Activity (% of control) | Metabolic Stability |

|---|---|---|---|---|

| Direct acetamide linkage | High rotational freedom | Strong NH donor and CO acceptor | 100 (reference) | Moderate |

| N-methylacetamide bridge | Reduced flexibility due to N-methyl | Weak NH donor due to steric hindrance | 65-75 | Enhanced |

| Extended propionamide bridge | Increased chain flexibility | Strong NH donor and CO acceptor | 85-95 | Reduced |

| Constrained cyclic amide | Rigid cyclic constraint | Constrained hydrogen bonding | 45-55 | High |

| Reversed amide orientation | Altered hydrogen bonding pattern | Altered bonding geometry | 30-40 | Moderate |

| Ester bioisostere | Increased conformational freedom | CO acceptor only | 70-80 | Low |

| Triazole bioisostere | Rigid planar constraint | Multiple nitrogen acceptors | 90-105 | High |

| Ketone replacement | Reduced hydrogen bonding | CO acceptor only | 25-35 | Moderate |